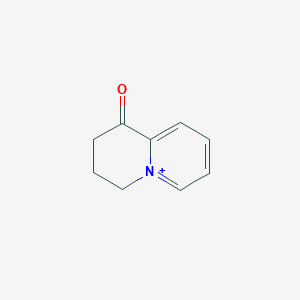

1-oxo-1H,2H,3H,4H-quinolizinium

Description

1-Oxo-1H,2H,3H,4H-quinolizinium is a heterocyclic compound featuring a quinolizinium core with a ketone group at the 1-position and a fully saturated ring system (1H,2H,3H,4H). Its bromide salt (CAS: N/A, referenced in ) is a notable derivative. The compound’s structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H10NO+ |

|---|---|

Molecular Weight |

148.18g/mol |

IUPAC Name |

3,4-dihydro-2H-quinolizin-5-ium-1-one |

InChI |

InChI=1S/C9H10NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2/q+1 |

InChI Key |

VNRJKJFPDFARHO-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C2=CC=CC=[N+]2C1 |

Canonical SMILES |

C1CC(=O)C2=CC=CC=[N+]2C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The position of the oxo group, ring saturation, and substituents critically influence the properties of quinolizinium derivatives. Key comparisons include:

Key Observations :

- Oxo Position: 1-Oxo derivatives (e.g., quinizolate) are associated with sensory properties, while 4-oxo analogs (e.g., 4-oxo-4H-quinolizine-3-carboxylic acid) show enzyme inhibitory activity .

- Substituents: Electron-withdrawing groups (e.g., carboxylic acid in 4-oxo-4H-quinolizine derivatives) enhance binding to metal ions like Mg²⁺, critical for HIV integrase inhibition . Hydrophobic substituents (e.g., adamantyl in 4-oxo-1,4-dihydroquinoline-3-carboxamide) improve membrane permeability, aiding antimalarial activity .

Pharmacological and Sensory Profiles

- HIV Integrase Inhibition: 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives bind Mg²⁺ ions, mimicking aryl diketo acids (ADKs), to inhibit viral replication .

- Bitter Taste : Quinizolate’s bitterness is 28-fold more potent than quinine, attributed to its furyl and hydroxymethyl groups enhancing receptor interaction .

- Antitumor Activity: 1-Substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) analogs exhibit enhanced cytotoxicity via minor substituent modifications (e.g., methyl or phenyl groups) .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.